6,6-Dimethylspiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[3.3]heptan-1-one is a cyclic ketone compound characterized by its unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a ketone in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
6,6-Dimethylspiro[3.3]heptan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its biological activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
6,6-Dimethylspiro[3.3]heptan-2-one: A closely related compound with a similar spiro structure but differing in the position of the ketone group.
1,6-Dioxaspiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups and properties.
Uniqueness: 6,6-Dimethylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,2-dimethylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8(2)5-9(6-8)4-3-7(9)10/h3-6H2,1-2H3 |
InChI Key |
WTRXAZLVRTUCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.